4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Overview
Description
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Studies
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde has been utilized in the synthesis of novel antimicrobial agents. A study by Gaonkar et al. (2006) involved synthesizing a series of compounds using 4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl-1,3,4-oxadiazoles, which demonstrated potent to weak antimicrobial activity against various bacteria and fungi. Some compounds showed significant inhibition, with minimum inhibitory concentrations ranging from 8-26 µg ml^(-1) for bacteria and 8-24 µg ml^(-1) for fungi, suggesting potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Pharmacological Evaluation
Patel and Patel (2012) characterized new pyridine analogs, including 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, and evaluated their pharmacological potential. The study synthesized a series of compounds and screened them against different gram-positive and gram-negative bacteria. Many of these compounds exhibited better inhibitory activity compared to standard drugs, indicating their potential as effective antimicrobial agents (Patel & Patel, 2012).
Spectroscopic Characterization and Potential in Drug Development
Jalaja et al. (2017) conducted a comprehensive spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. The study included DFT calculations, molecular dynamics simulations, and molecular docking studies. It revealed that the compound exhibits significant non-linear optical (NLO) properties and could be a potential lead compound for developing new anti-cancer drugs, due to its interaction properties with water molecules and potential autoxidation and degradation properties (Jalaja et al., 2017).
Synthesis and Optical Studies
Mekkey, Mal, and Kadhim (2020) explored the synthesis of metal complexes using 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde derivatives. Their study focused on optical properties, confirming various geometries like square planar and octahedral for these complexes. The optical absorption spectra in the wavelength range of 200-900 nm indicated potential applications in materials science, especially in designing compounds with specific optical properties (Mekkey, Mal, & Kadhim, 2020).
Properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-12-5-8-15(17-9-12)16(19)11-20-14-6-3-13(10-18)4-7-14/h3-10,16,19H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJFAOAGHARMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203109 | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471295-98-4 | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471295-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.